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Compound of Interest

Compound Name: Amifampridine-d3

Cat. No.: B1160136

An In-depth Technical Guide to Amifampridine-d3

Introduction

Amifampridine, also known as 3,4-diaminopyridine (3,4-DAP), is a potassium channel blocker
used for the symptomatic treatment of rare neuromuscular disorders, most notably Lambert-
Eaton myasthenic syndrome (LEMS).[1][2] LEMS is an autoimmune condition where the body's
own antibodies attack voltage-gated calcium channels on presynaptic nerve terminals,
impairing the release of the neurotransmitter acetylcholine and leading to muscle weakness.[1]
[3] Amifampridine counteracts this by prolonging the nerve signal, thereby enhancing
acetylcholine release.[2][3][4][5]

Amifampridine-d3 is the deuterium-labeled analogue of Amifampridine. Deuterated
compounds are frequently used in research and clinical studies, particularly in pharmacokinetic
analyses, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can
lead to a slower rate of metabolism, which is useful for mass spectrometry-based quantification
and for investigating metabolic pathways. This guide provides a detailed overview of the
chemical structure, properties, mechanism of action, and analytical methodologies related to
Amifampridine-d3.

Chemical Structure and Properties

Amifampridine-d3 is structurally identical to Amifampridine, with the exception that three
hydrogen atoms have been replaced by deuterium atoms. This substitution minimally affects
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the molecule's chemical properties but results in a higher molecular weight.

Table 1: Physicochemical Properties of Amifampridine and Amifampridine-d3

Property Amifampridine Amifampridine-d3 Reference
. o pyridine-3,4-diamine-
IUPAC Name pyridine-3,4-diamine 43 [6]
3,4-Diaminopyridine; 3,4-Diaminopyridine-
Synonyms [11[7]
3,4-DAP d3
CAS Number 54-96-6 2732980-95-7 [21[7
Molecular Formula CsH7Ns CsHaDs3Ns3 [2][6]
Molecular Weight 109.13 g/mol ~112.15 g/mol [2][6]
Not reported
_ _ 218-220 °C
Melting Point (expected to be [2]
(decomposes) o
similar)
Not reported
N 25 g/L at 20 °C; freely
Water Solubility (expected to be [1112]
soluble o
similar)
Not reported
logP -0.48t0-0.9 (expected to be [1]
similar)
Not reported
pKa (Strongest Basic)  9.25 (expected to be [1]

similar)

Note: Properties for Amifampridine-d3 are largely inferred from Amifampridine, with the
exception of molecular formula and weight.

Mechanism of Action: Signaling Pathway

Amifampridine's therapeutic effect stems from its role as a broad-spectrum, voltage-gated
potassium (Kv) channel blocker.[5][7] In the presynaptic nerve terminal, the efflux of potassium

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1160136?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Diaminopyridine
https://go.drugbank.com/drugs/DB11640
https://www.medchemexpress.com/amifampridine-d3.html
https://en.wikipedia.org/wiki/Amifampridine
https://www.medchemexpress.com/amifampridine-d3.html
https://en.wikipedia.org/wiki/Amifampridine
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Diaminopyridine
https://en.wikipedia.org/wiki/Amifampridine
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Diaminopyridine
https://en.wikipedia.org/wiki/Amifampridine
https://go.drugbank.com/drugs/DB11640
https://en.wikipedia.org/wiki/Amifampridine
https://go.drugbank.com/drugs/DB11640
https://go.drugbank.com/drugs/DB11640
https://www.benchchem.com/product/b1160136?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK603392/table/tr82698683820664_ch01_t03/?report=objectonly
https://www.medchemexpress.com/amifampridine-d3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1160136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ions through these channels is crucial for repolarizing the cell membrane and terminating the
action potential. By blocking these channels, Amifampridine prolongs the depolarization of the
presynaptic membrane.[1][2][8]

This extended depolarization keeps voltage-gated calcium channels open for a longer duration,
leading to an increased influx of calcium ions into the nerve terminal.[3] The elevated
intracellular calcium concentration enhances the exocytosis of vesicles containing acetylcholine
(ACh), resulting in a greater release of ACh into the synaptic cleft.[1][4] This increased
availability of ACh at the neuromuscular junction helps to overcome the signal transmission
deficit seen in LEMS, thereby improving muscle contraction and strength.[8]
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Caption: Mechanism of action of Amifampridine at the neuromuscular junction.

Pharmacokinetics
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Amifampridine is rapidly absorbed after oral administration, with bioavailability reported
between 93-100%.[1][2] It is extensively metabolized, primarily by N-acetyltransferase 2
(NAT2), to an inactive metabolite, 3-N-acetyl-amifampridine.[1] Genetic variations in NAT2 can
affect systemic exposure, with "slow acetylators" potentially having higher drug concentrations.

[4]16]

Table 2: Pharmacokinetic Parameters of Amifampridine

Parameter Value Reference
Bioavailability 93-100% [1][2]

Time to Peak Plasma (Tmax) 0.6 - 1.3 hours [1114]
Plasma Protein Binding ~25% [1]
Metabolism Acetylation via NAT2 [1]
Elimination Half-Life 2.5-4.2 hours [1112]
Route of Elimination Primarily renal (>93%) [1]
Unchanged in Urine ~19% [11[2]

Experimental Protocols
Synthesis of Amifampridine Phosphate

The synthesis of Amifampridine often starts from a commercially available precursor, which is
then converted to the free base and subsequently to the more stable phosphate salt.[9][10] The
phosphate salt formulation is preferred for pharmaceutical use due to its stability and high
water solubility.[2][10]

A common synthetic route involves the reduction of a nitro group to an amine. A general
protocol for producing the phosphate salt is as follows:

e Reduction: 3-nitropyridin-4-amine is hydrogenated using a palladium on carbon (Pd/C)
catalyst in a solvent mixture like methanol and tetrahydrofuran (THF). The reaction proceeds
until the uptake of hydrogen ceases, indicating the conversion of the nitro group to an amino
group, yielding Amifampridine (3,4-diaminopyridine) free base.[9]
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» Salt Formation: The resulting Amifampridine base is dissolved in an alcoholic solvent.[10]

» Precipitation: An aqueous solution of concentrated phosphoric acid is added to the alcoholic
solution of the base. This causes the Amifampridine phosphate salt to precipitate out of the
solution.[10]

« |solation: The precipitated salt is then isolated, typically through filtration, and dried to yield
the final product.[10]
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Starting Material:
3-Nitropyridin-4-amine

Step 1: Reduction
(Hz, 10% Pd/C catalyst)
in MeOH/THF

Intermediate:
Amifampridine (Free Base)

Step 2: Dissolution
in Alcoholic Solvent

Step 3: Precipitation
(Add concentrated H3POa)

Step 4: Isolation
(Filtration and Drying)

Final Product:
Amifampridine Phosphate
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Plasma Sample
(Containing Amifampridine
+ Amifampridine-d3 IS)

Step 1: Sample Preparation
(Liquid-Liquid Extraction)

Step 2: Chromatographic Separation
(Reverse Phase C18 HPLC Column)

Step 3: Mass Spectrometric Detection
(MRM Mode: m/z 110 - 96)

Step 4: Data Analysis
(Peak Area Ratio vs. Calibration Curve)

Final Result:
Quantified Amifampridine
Concentration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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